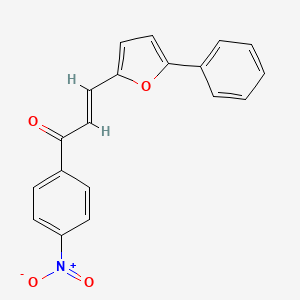
1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one, also known as NPD, is a synthetic compound that has been widely used in scientific research. It belongs to the class of chalcones, which are known for their diverse biological activities. NPD has been found to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects. In
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of inflammatory mediators such as prostaglandins and cytokines. 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one has also been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. In terms of its antitumor effects, 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators and increase the activity of antioxidant enzymes. 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one has also been found to inhibit the growth of cancer cells and induce apoptosis. In animal models, 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one has been found to reduce inflammation and oxidative stress, as well as inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one is its diverse pharmacological activities, which make it a useful tool for studying various biological processes. 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one and its potential side effects. Additionally, the development of more water-soluble derivatives of 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one could improve its utility in certain experiments. Overall, 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one involves the reaction between 4-nitroacetophenone and 5-phenyl-2-furan carboxaldehyde in the presence of a base catalyst. The reaction proceeds through the Claisen-Schmidt condensation reaction, which results in the formation of 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one. The purity of 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one can be improved through recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one has been extensively studied for its various pharmacological activities. It has been found to possess potent anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one has also been shown to exhibit antioxidant activity, which can protect against oxidative stress-induced damage. Additionally, 1-(4-nitrophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one has been found to have antitumor effects, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(E)-1-(4-nitrophenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(14-6-8-16(9-7-14)20(22)23)12-10-17-11-13-19(24-17)15-4-2-1-3-5-15/h1-13H/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMLAYZNAKHRHK-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5460412.png)
![4-{6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5460420.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-3-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5460433.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5460438.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5460444.png)
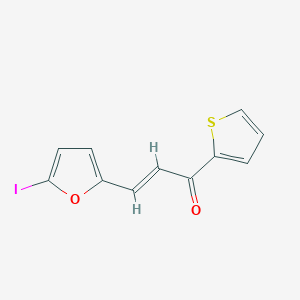
![ethyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxo-2-butenoate](/img/structure/B5460469.png)
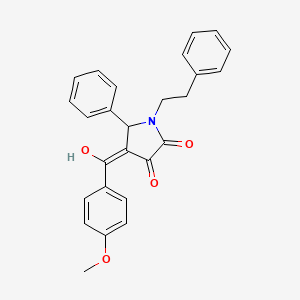
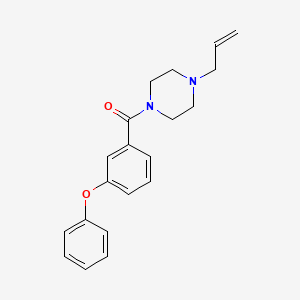
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5460491.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5460516.png)
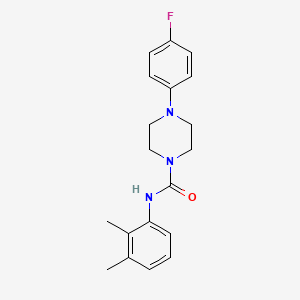
![1-ethyl-3-isopropyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5460532.png)
![N-(2-ethoxypropyl)-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5460540.png)